molecular formula C21H19FN2O5 B11606324 ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

Cat. No.: B11606324
M. Wt: 398.4 g/mol
InChI Key: QYKYHUJHQPKSIS-GZTJUZNOSA-N
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Description

Ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is a complex organic compound with a molecular formula of C21H19FN2O5 . This compound features a fluorobenzyl group, an imidazolidinone ring, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
  • Ethyl (2-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

Uniqueness

Ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to its chloro- and bromo- counterparts .

Properties

Molecular Formula

C21H19FN2O5

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 2-[2-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C21H19FN2O5/c1-2-28-19(25)13-29-18-6-4-3-5-15(18)11-17-20(26)24(21(27)23-17)12-14-7-9-16(22)10-8-14/h3-11H,2,12-13H2,1H3,(H,23,27)/b17-11+

InChI Key

QYKYHUJHQPKSIS-GZTJUZNOSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F

Origin of Product

United States

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